molecular formula C9H8F3N3 B13349831 2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-b]pyridine

2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B13349831
M. Wt: 215.17 g/mol
InChI Key: FYXQMQGEEOZRQU-UHFFFAOYSA-N
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Description

2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a trifluoropropyl group attached to an imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3,3-trifluoropropylamine with a suitable pyridine derivative under acidic or basic conditions to form the imidazo[4,5-b]pyridine ring system .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction environments to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoropropyl group can enhance the compound’s ability to interact with biological targets, potentially leading to the modulation of enzymatic activities or receptor functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other similar compounds. The presence of the trifluoropropyl group can enhance its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8F3N3

Molecular Weight

215.17 g/mol

IUPAC Name

2-(3,3,3-trifluoropropyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C9H8F3N3/c10-9(11,12)4-3-7-14-6-2-1-5-13-8(6)15-7/h1-2,5H,3-4H2,(H,13,14,15)

InChI Key

FYXQMQGEEOZRQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)CCC(F)(F)F

Origin of Product

United States

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